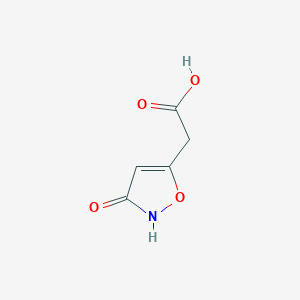
2-(3-Hydroxyisoxazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyisoxazol-5-yl)acetic acid, also known as ibotenic acid, is a colorless crystalline substance with a molecular weight of 158.11 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its neuroactive properties and is found naturally in certain mushrooms, such as Amanita muscaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyisoxazol-5-yl)acetic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes . This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale batch reactors where the cycloaddition reactions are carried out under controlled conditions. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxyisoxazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(3-Hydroxyisoxazol-5-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
2-(3-Hydroxyisoxazol-5-yl)acetic acid exerts its effects primarily by acting as an agonist for glutamate receptors, specifically the NMDA and mGlu receptors . Upon binding to these receptors, it induces excitatory neurotransmission, leading to increased neuronal activity. This mechanism is utilized in research to study excitotoxicity and neurodegeneration .
Comparison with Similar Compounds
Kainic Acid: A potent neurotoxin similar to ibotenic acid, used in research to study excitotoxicity.
Uniqueness: 2-(3-Hydroxyisoxazol-5-yl)acetic acid is unique due to its dual role as a neurotoxin and a research tool for studying glutamate receptor-mediated excitotoxicity. Its ability to selectively target NMDA and mGlu receptors sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H5NO4 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-(3-oxo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-4-1-3(10-6-4)2-5(8)9/h1H,2H2,(H,6,7)(H,8,9) |
InChI Key |
WPMUQANSUHHDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ONC1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


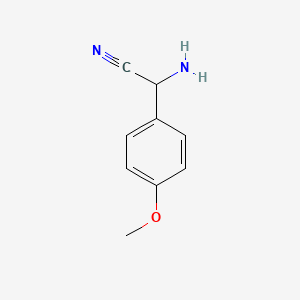
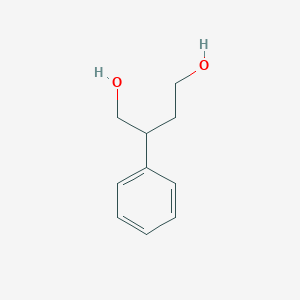
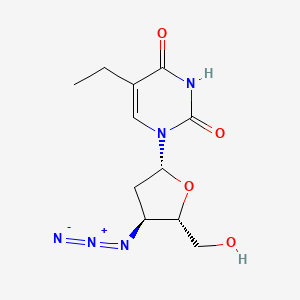
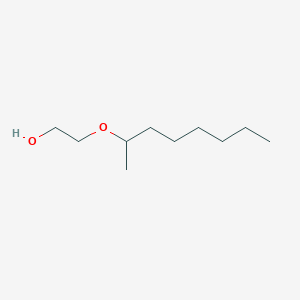
![2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B8762127.png)
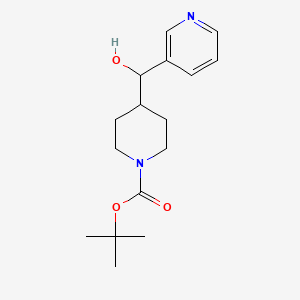
![Bicyclo[2.2.1]hept-5-ene-2,3-diol](/img/structure/B8762134.png)
![(3-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)oxetan-3-YL)methanol](/img/structure/B8762149.png)
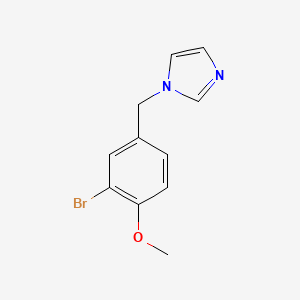
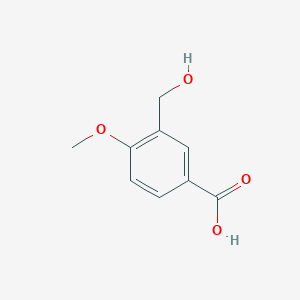
![3-amino-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B8762156.png)
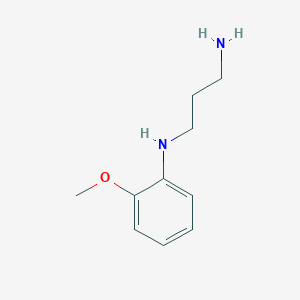
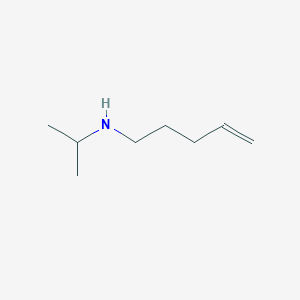
![2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine](/img/structure/B8762191.png)
